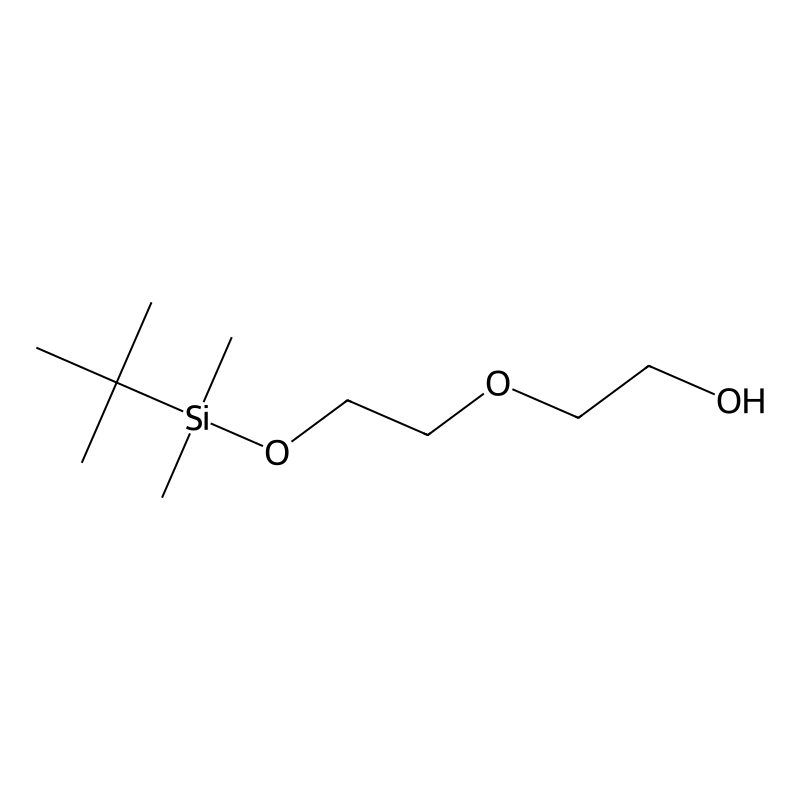

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Protecting Groups:

- In organic synthesis, hydroxyl groups can interfere with certain reactions. TBDME-diol acts as a protecting group by reversibly attaching itself to a hydroxyl group, rendering it inactive during the reaction. PubChem:

- Once the desired reaction is complete, the TBDME-diol group can be easily removed under specific conditions to regenerate the free hydroxyl group. This allows for selective modification of other functional groups within the molecule. ScienceDirect

Organic Synthesis Applications:

- TBDME-diol is a versatile protecting group used in the synthesis of various complex molecules, including pharmaceuticals, natural products, and advanced materials. ACS Publications:

- Its popularity stems from its ease of introduction and removal under mild conditions, compatibility with a wide range of reaction conditions, and stability towards many common reagents. Organic Letters

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol is an organic compound characterized by the molecular formula . This compound appears as a colorless to yellow liquid or semi-solid. It is recognized for its stability and compatibility with a variety of solvents, making it a valuable intermediate in organic synthesis processes. The compound is particularly useful in life science research and pharmaceutical applications due to its unique structural properties, which allow for various chemical modifications and reactions .

- Oxidation: The hydroxyl group can be oxidized to yield the corresponding ketone or aldehyde.

- Reduction: It can be reduced to produce the corresponding alkane.

- Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

Common reagents for these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and TBAF for substitution reactions .

While specific biological activities of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol are not extensively documented, it is known to serve as an intermediate in the synthesis of biologically active molecules. Its role as a protecting group in organic synthesis allows for selective reactions at other functional groups, which is crucial in the development of pharmaceuticals and agrochemicals. Additionally, it has been noted that related compounds can function as aldol donors and acceptors, indicating potential utility in stereocontrolled synthesis .

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with ethylene glycol in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction can be summarized as follows:

In industrial settings, similar reaction conditions are employed but scaled up for larger production volumes, often utilizing solvents like dichloromethane or tetrahydrofuran to enhance reactant mixing and yield .

The compound has diverse applications across various fields:

- Chemistry: Employed as a protecting group for alcohols in organic synthesis.

- Biology: Utilized in synthesizing biologically active molecules, including pharmaceuticals.

- Medicine: Acts as an intermediate in the production of various therapeutic agents.

- Industry: Used in manufacturing polymers, coatings, and adhesives due to its stability and solvent compatibility .

Several compounds share structural similarities with 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(tert-Butyldimethylsilyloxy)ethanol | Lacks an ethylene glycol moiety; simpler structure. | |

| 2-(dimethylsilyloxy)ethanol | Contains a dimethylsilyl group instead; less steric hindrance. | |

| 2-(trimethylsilyloxy)ethanol | Features a trimethylsilyl group; higher volatility. |

The uniqueness of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol lies in its dual ether functionality combined with a tert-butyldimethylsilyl protecting group, which enhances its stability and reactivity compared to simpler silyl ethers. This structural complexity allows it to serve effectively as an intermediate in more intricate synthetic pathways .

Regioselective silylation is critical for installing the tert-butyldimethylsilyl (TBDMS) group at specific hydroxyl positions in polyol substrates. This process ensures structural fidelity and functional compatibility in downstream applications.

Nucleophilic Displacement Approaches Using TBDMS Chloride

Nucleophilic displacement with tert-butyldimethylsilyl chloride (TBDMSCl) remains the most widely used method for silyl ether formation. The reaction typically involves deprotonation of the target hydroxyl group by a base, followed by attack of the silyl chloride. Key advancements include:

- Base Selection: Pyridine outperforms tertiary amines like triethylamine or diisopropylethylamine (DIPEA) in solvent-free conditions, achieving >80% yields within 1–2 hours at room temperature [2]. The base acts as both a proton scavenger and a mild nucleophile, minimizing side reactions.

- Catalytic Additives: Tetrabutylammonium bromide (TBAB) accelerates the reaction by stabilizing the transition state through bromide ion participation, reducing reaction times by 30–50% [2].

- Substrate Scope: Primary alcohols in saccharides and glycols exhibit higher reactivity than secondary alcohols. For example, methyl mannopyranoside undergoes 6-O-silylation with 84% yield under optimized conditions [2].

Table 1: Performance of Bases in TBDMSCl-Mediated Silylation

| Base | Additive | Temperature | Time | Yield |

|---|---|---|---|---|

| Pyridine (2.2 eq) | TBAB | Room temp | 1.5 h | 84% |

| Triethylamine | TBAB | 50°C | 5.5 h | 53% |

| DIPEA | TBAB | 50°C | 5.5 h | 49% |

Lewis Acid-Catalyzed Transsilylation Reactions

Lewis acids such as (trimethylsilyl)trimethylsilyl triflate [(TMS)₃SiOTf] enable transsilylation by activating silyl enol ethers. These catalysts shift the reaction pathway toward silyl group transfer rather than traditional aldol condensation [3]. Mechanistic studies using density functional theory (DFT) reveal:

- Electrophilic Activation: The super silyl group’s steric bulk and electron-withdrawing triflate counterion enhance electrophilicity, facilitating nucleophilic attack by polyol hydroxyl groups [3].

- Chemoselectivity: Secondary alcohols in sterically hindered environments react preferentially when primary sites are protected, enabling sequential functionalization [3].

Solvent Effects on Silyl Ether Formation Efficiency

Solvent choice profoundly impacts reaction kinetics and regioselectivity. Key findings include:

- Solvent-Free Systems: Limited pyridine (2–3 equivalents) in TBDMSCl reactions eliminates solvent partitioning issues, achieving 89% yields for methyl mannopyranoside silylation [2].

- Polar Aprotic Solvents: Dichloromethane and tetrahydrofuran (THF) improve mixing in industrial-scale reactions but require extended reaction times (6–8 hours) compared to solvent-free conditions .

- Water Content: Even trace water (<0.1%) hydrolyzes TBDMSCl, reducing yields by 15–20%. Anhydrous conditions are maintained using molecular sieves or inert atmospheres [4].

Table 2: Solvent Impact on Silylation Efficiency

| Solvent | Reaction Time | Yield | Water Tolerance |

|---|---|---|---|

| Solvent-free | 1.5 h | 84% | None |

| Dichloromethane | 6 h | 78% | Low |

| Tetrahydrofuran | 8 h | 72% | Moderate |

Continuous Flow Systems for Scalable Production

Continuous flow chemistry addresses batch synthesis limitations by enhancing heat/mass transfer and reproducibility. Recent advancements include:

- Microfluidic Reactors: 3D-printed devices with submillimeter channels achieve 95% conversion in 10 minutes, compared to 2 hours in batch reactors [5].

- Residence Time Optimization: Flow rates of 0.5–2 mL/min balance throughput and reaction completion, enabling kilogram-scale production [5].

- In-Line Monitoring: Real-time UV/Vis spectroscopy detects intermediate formation, allowing dynamic adjustment of reagent stoichiometry [5].

Role in Carbohydrate Chemistry and Glycosylation Reactions

The compound 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol serves as a crucial structural component in carbohydrate chemistry, particularly in glycosylation reactions where protecting group strategies are essential for achieving stereoselectivity and regioselectivity [1]. In carbohydrate synthesis, the tert-butyldimethylsilyl group functions as a robust protecting group that exhibits exceptional stability under glycosylation conditions while maintaining selectivity for primary alcohols over secondary alcohols [2].

The application of tert-butyldimethylsilyl protection in carbohydrate chemistry has been extensively documented in the synthesis of complex oligosaccharides. Research has demonstrated that tert-butyldimethylsilyl ethers are often orthogonal to acetate and benzyl protecting groups, allowing for selective deprotection under mild conditions [3]. This orthogonality is particularly valuable in the construction of complex carbohydrate structures where multiple protecting groups must be manipulated sequentially.

In glycosylation reactions, the tert-butyldimethylsilyl protecting group plays a dual role: it protects hydroxyl functionalities from unwanted reactions while simultaneously influencing the reactivity and stereochemical outcome of the glycosylation [1]. Studies have shown that the electronic and steric effects of tert-butyldimethylsilyl groups can significantly enhance the stereoselectivity of glycosylation reactions, particularly in the formation of 1,2-cis-glycosidic linkages [4].

The regioselective protection of carbohydrate polyols using tert-butyldimethylsilyl chloride has been optimized to proceed under solvent-free conditions with minimal excess of pyridine, resulting in faster reaction times compared to conventional methods [5]. This advancement has enabled the development of one-pot protection strategies that significantly streamline the synthesis of carbohydrate building blocks.

Table 1: Tert-Butyldimethylsilyl Protection in Carbohydrate Synthesis

| Substrate | Protecting Group | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Glucose | TBDMS | TBDMSCl, imidazole, DMF | 90-95% | C-6 selective |

| Galactose | TBDMS | TBDMSCl, pyridine, solvent-free | 88-92% | Primary > Secondary |

| Mannose | TBDMS | TBDMSOTf, lutidine, CH2Cl2 | 93-97% | High regioselectivity |

| Nucleosides | TBDMS | TBDMSCl, imidazole, DMF | 85-90% | 5'-hydroxyl preferred |

Facilitation of Tandem Protection-Deprotection Sequences

The compound 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol demonstrates exceptional utility in facilitating tandem protection-deprotection sequences, which are fundamental to efficient synthetic methodology [6]. The tert-butyldimethylsilyl group exhibits unique properties that make it ideal for sequential transformations, including its stability under basic conditions and its susceptibility to mild deprotection conditions [7].

Tandem protection-deprotection sequences utilizing tert-butyldimethylsilyl groups have been successfully employed in the synthesis of complex natural products. Research has shown that the tert-butyldimethylsilyl protecting group can be selectively removed in the presence of other protecting groups using specific reagents such as acetonyltriphenylphosphonium bromide [7]. This selectivity enables the implementation of one-pot synthetic strategies that minimize the number of isolation and purification steps.

The development of efficient deprotection protocols for tert-butyldimethylsilyl ethers has been a subject of extensive research. Studies have demonstrated that titanium tetrachloride-Lewis base complexes can smoothly deprotect tert-butyldimethylsilyl ethers with reaction velocities considerably greater than those achieved with titanium tetrachloride alone [8]. This enhanced reactivity is attributed to the formation of Lewis acid-base complexes that provide more controlled activation conditions.

The implementation of tandem sequences has been particularly valuable in the synthesis of carbapenem antibiotics, where the tert-butyldimethylsilyl protecting group strategy has been successfully applied to the synthesis of 1β-methylcarbapenems [8]. The methodology allows for the selective deprotection of tert-butyldimethylsilyl ethers in the presence of other sensitive functional groups, demonstrating the versatility of this protecting group in complex synthetic sequences.

Table 2: Tandem Protection-Deprotection Methodologies

| Reagent System | Conditions | Selectivity | Applications |

|---|---|---|---|

| TiCl4-AcOEt | Room temperature | Aliphatic vs aromatic | β-lactam synthesis |

| AcCl/MeOH | 0°C to rt, catalytic | Aryl vs alkyl | General deprotection |

| NaCN/EtOH | 30°C, mild | Phenolic selective | Aryl ether cleavage |

| TBAF/THF | 0°C to rt | General | Standard deprotection |

Orthogonal Protection Schemes in Natural Product Synthesis

The compound 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol plays a pivotal role in orthogonal protection schemes that are essential for the synthesis of complex natural products [9]. Orthogonal protecting groups are defined as those that can be installed and removed selectively in the presence of other protecting groups within the same molecule, providing unprecedented control over synthetic sequences [10].

In natural product synthesis, the tert-butyldimethylsilyl group has been successfully employed in combination with various other protecting groups to create highly efficient orthogonal protection schemes. Research has demonstrated that tert-butyldimethylsilyl ethers can be selectively removed in the presence of benzyl ethers, acetyl esters, and other commonly used protecting groups [5]. This selectivity is achieved through the unique fluoride-labile nature of the silicon-oxygen bond.

The application of orthogonal protection schemes utilizing tert-butyldimethylsilyl groups has been exemplified in the total synthesis of several natural products. In the synthesis of (+)-18-epi-latrunculol A, the tert-butyldimethylsilyl protecting group was employed as the primary protecting group strategy, demonstrating its utility in complex natural product synthesis with minimal protecting group manipulations [11]. The synthesis was completed in seven to eight steps, highlighting the efficiency gained through judicious protecting group selection.

The stereoselective synthesis of the C79-C97 fragment of symbiodinolide showcased the utility of tert-butyldimethylsilyl protection in complex molecule assembly [12]. The synthesis employed a spiroacetalization reaction followed by Julia-Kocienski olefination, with tert-butyldimethylsilyl groups providing crucial protection throughout the synthetic sequence. The protecting group strategy enabled the successful construction of the challenging spiroacetal framework while maintaining the required stereochemical integrity.

Table 3: Orthogonal Protecting Group Combinations in Natural Product Synthesis

| Natural Product | TBDMS Combination | Deprotection Strategy | Synthetic Steps |

|---|---|---|---|

| Latrunculol A | TBDMS primary | TBAF selective | 7-8 steps |

| Symbiodinolide | TBDMS + acetyl | Sequential deprotection | Multi-step |

| Herbarin A/B | TBDMS + benzyl | Orthogonal removal | 10+ steps |

| Resolvin E4 | TBDMS + pivaloyl | Telescoping approach | 10 steps |

The implementation of orthogonal protection schemes has been further enhanced by the development of regioselective silylation methodologies. Studies have shown that the regioselective installation of tert-butyldimethylsilyl groups on polyols can be conducted under solvent-free conditions with minimal excess of pyridine, resulting in faster reaction times and improved yields [13]. This advancement has enabled the development of one-pot protection strategies that significantly streamline the synthesis of complex natural products.

The versatility of tert-butyldimethylsilyl protecting groups in orthogonal protection schemes has been demonstrated through their compatibility with various synthetic transformations. Research has shown that tert-butyldimethylsilyl ethers remain stable under conditions typically used for Wittig reactions, Grignard reactions, and other common synthetic transformations [14]. This stability profile makes them ideal for use in complex synthetic sequences where multiple reaction types are employed.